Bioisosteric Replacement of tert-Butyl: Preserved Bioactivity with Enhanced Metabolic Resistance
Direct head-to-head comparison in multiple commercial drug and agrochemical scaffolds demonstrates that replacing the tert-butyl group with the 1-trifluoromethyl-cyclobutyl moiety (derived from CAS 1040683-08-6 after ester hydrolysis) preserves the original mode of bioactivity while enhancing resistance to metabolic clearance in some cases [1]. X-ray crystallographic analysis confirmed that the trifluoromethyl-cyclobutyl group exhibits slightly larger steric size than tert-butyl, yet this difference does not impair target engagement [1].
| Evidence Dimension | Bioactivity preservation upon isosteric replacement |
|---|---|
| Target Compound Data | Preserved original mode of bioactivity in all examined cases; enhanced metabolic clearance resistance observed in some cases |
| Comparator Or Baseline | tert-Butyl group in identical molecular scaffolds |
| Quantified Difference | No loss of bioactivity; metabolic clearance resistance qualitatively improved in subset of compounds |
| Conditions | Evaluated across multiple bioactive compounds representing commercial drugs and agrochemicals; X-ray crystallography used for steric characterization |
Why This Matters
This evidence enables procurement decisions where the 1-trifluoromethyl-cyclobutyl scaffold is selected over tert-butyl-containing alternatives specifically to address metabolic liability while maintaining target potency.
- [1] Ahunovych V, Bobovskyi B, Vashchenko B, Hryshchuk O, Skreminskyi A, Chernykh A, et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. 2024;4(11):4507-4517. doi:10.1021/jacsau.4c00864. View Source
